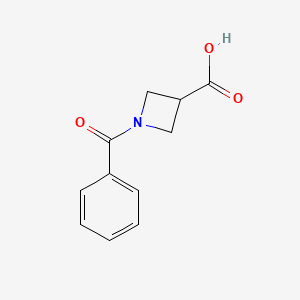

1-Benzoylazetidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzoylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-5,9H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMHNHJCFPFOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538626 | |

| Record name | 1-Benzoylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97639-63-9 | |

| Record name | 1-Benzoylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 1-Benzoylazetidine-3-carboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylazetidine-3-carboxylic acid: A Methodological and Predictive Analysis

Abstract

1-Benzoylazetidine-3-carboxylic acid is a substituted azetidine derivative of significant interest in medicinal chemistry and drug discovery. As a heterocyclic scaffold, it serves as a valuable building block for more complex molecules, where its three-dimensional structure can be exploited to achieve desired biological activity and pharmacokinetic profiles. The physicochemical properties of this compound are paramount, governing its solubility, permeability, metabolic stability, and target-binding interactions—all critical determinants of a potential drug candidate's success. This technical guide provides a comprehensive analysis of the key physicochemical properties of 1-Benzoylazetidine-3-carboxylic acid. In the absence of extensive published experimental data for this specific molecule, we present a predictive analysis based on its distinct structural features—the benzoyl amide, the carboxylic acid, and the strained azetidine ring. Furthermore, this document serves as a practical manual for the research scientist, providing authoritative, step-by-step experimental protocols for the precise determination of these properties, ensuring data integrity and reproducibility.

Part 1: Molecular Profile and Structural Analysis

The structure of 1-Benzoylazetidine-3-carboxylic acid dictates its chemical behavior and physical properties. Understanding its constituent parts is the first step in predicting its profile.

-

Molecular Structure: The molecule consists of a central four-membered azetidine ring. The ring nitrogen is acylated with a benzoyl group, forming a tertiary amide. A carboxylic acid functional group is attached at the 3-position of the ring.

-

Key Functional Groups and Their Influence:

-

Carboxylic Acid (-COOH): This group is the primary determinant of the molecule's acidic nature and provides a key site for hydrogen bonding, both as a donor (from the hydroxyl group) and an acceptor (from the carbonyl oxygen).[1] Its presence suggests pH-dependent aqueous solubility.

-

Benzoyl Amide (-C(O)N-Ph): The benzoyl group introduces a rigid, lipophilic aromatic ring, which will significantly influence the molecule's overall lipophilicity and potential for π-stacking interactions. The tertiary amide is a polar group and a hydrogen bond acceptor.

-

Azetidine Ring: This four-membered saturated heterocycle imparts a rigid, three-dimensional character to the molecule, which is often desirable for locking in specific conformations for receptor binding.

-

Calculated Molecular Properties

A summary of the basic molecular properties is essential for any analytical work.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [2] |

| Molecular Weight | 205.21 g/mol | [2] |

| CAS Number | 97639-63-9 | [2] |

Part 2: Predicted Physicochemical Characteristics and Their Importance

Optimizing physicochemical properties is central to transforming a lead molecule into a viable drug candidate.[3] Below, we discuss the anticipated properties of 1-Benzoylazetidine-3-carboxylic acid and their relevance in a drug discovery context.

Acidity (pKa)

The ionization state of a molecule at physiological pH (approx. 7.4) affects its solubility, permeability, and target binding.[4] The carboxylic acid group of 1-Benzoylazetidine-3-carboxylic acid is the principal ionizable group, making the compound acidic.[1] While the exact pKa requires experimental determination, it is expected to be in the typical range for carboxylic acids (approx. 3-5). The proximity of the electron-withdrawing benzoyl amide may slightly increase its acidity (lower the pKa) compared to a simple alkyl carboxylic acid.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's partitioning between a lipid-like and an aqueous phase, is a critical factor in predicting oral absorption and cell membrane permeability.[5] The partition coefficient (logP) describes this for the neutral species, while the distribution coefficient (logD) accounts for all ionic species at a given pH.[6]

-

Prediction: The presence of the benzene ring from the benzoyl group contributes significantly to the molecule's lipophilicity. Conversely, the carboxylic acid and the amide carbonyl are polar, hydrophilic moieties. This balance suggests a moderate lipophilicity. At pH 7.4, the carboxylic acid will be predominantly deprotonated, increasing the molecule's polarity and resulting in a significantly lower logD than its logP. For context, the related but more flexible 1-benzylazetidine-3-carboxylic acid has a computed XLogP3 of -1.2, while the analogous 1-benzoylazetidine-3-carbaldehyde has a calculated LogP of 0.89.[7][8] This highlights the sensitivity of this property to small structural changes and underscores the necessity of experimental measurement.

Aqueous Solubility

Solubility is a prerequisite for absorption and distribution.[9] The interplay between the lipophilic benzoyl group and the polar carboxylic acid will govern the aqueous solubility of 1-Benzoylazetidine-3-carboxylic acid.

-

Prediction: The neutral form is expected to have low aqueous solubility due to the hydrophobic benzene ring and the potential for stable, hydrogen-bonded dimers in the solid state.[1] However, solubility will be highly pH-dependent. In basic media (pH > pKa), the molecule will deprotonate to form a more soluble carboxylate salt.[1] Solubility in polar organic solvents such as DMSO and DMF is expected to be good, a common characteristic for compounds of this type used in screening libraries.[10]

Melting Point (Tm)

The melting point provides information about the stability of the crystal lattice and can be an indicator of purity.

-

Prediction: As a solid, the compound is expected to have a relatively high melting point. This is due to the combination of strong intermolecular hydrogen bonding from the carboxylic acid groups (forming dimers) and dipole-dipole interactions from the amide groups. For comparison, the related compound 1-benzhydrylazetidine-3-carboxylic acid has a melting point of 198 °C (with decomposition).[11]

Part 3: Authoritative Experimental Protocols for Property Determination

To move from prediction to fact, rigorous and reproducible experimental work is required. The following sections provide detailed, field-proven protocols for determining the key physicochemical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly precise thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13] It is the gold standard for determining melting temperature and heat of fusion.[14]

-

Sample Preparation: Accurately weigh 2-5 mg of dried 1-Benzoylazetidine-3-carboxylic acid into a Tzero aluminum DSC pan.[15] Prepare an identical empty pan to serve as the reference.

-

Crimping: Hermetically seal both the sample and reference pans using a Tzero press. This prevents any loss of sample due to sublimation.[15]

-

Instrument Setup:

-

Place the sample and reference pans into the appropriate slots in the DSC autosampler tray.

-

Set the instrument to purge with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to provide a controlled atmosphere.[14]

-

-

Thermal Method:

-

Equilibrate the cell at a starting temperature, for example, 25 °C.

-

Program a heating ramp at a controlled rate, typically 2-10 °C/min, up to a temperature well beyond the expected melting point (e.g., 250 °C).[14] A slower ramp rate generally provides better resolution.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

The melting event will appear as an endothermic peak.

-

The melting point (Tm) is typically reported as the extrapolated onset temperature of the peak.[16] The peak temperature and the integrated area of the peak (enthalpy of fusion, ΔHfus) should also be reported.[16]

-

Caption: Workflow for determining melting point using DSC.

pKa Determination via Potentiometric Titration

Potentiometric titration remains one of the most accurate and widely used methods for pKa determination.[17] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[4][18]

-

System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature.[18]

-

Sample Preparation:

-

Prepare a stock solution of 1-Benzoylazetidine-3-carboxylic acid in a suitable solvent (e.g., methanol or a co-solvent system if aqueous solubility is low).

-

Dilute the stock to a final concentration of approximately 1-10 mM in an aqueous solution containing a constant ionic strength background electrolyte (e.g., 0.15 M KCl).[4]

-

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain a constant temperature.[4]

-

Purge the solution with nitrogen for 5-10 minutes before and during the titration to remove dissolved CO₂.[18]

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

-

Titration Process:

-

Titrate the acidic sample with a standardized titrant (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value and the total volume of titrant added.[4]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative).

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[18]

-

Caption: Workflow for determining pKa via potentiometric titration.

logP Determination via Shake-Flask Method

The shake-flask method is the traditional and most reliable "gold standard" technique for measuring the octanol-water partition coefficient (logP).[19] It directly measures the concentration of the analyte in both phases after they have reached equilibrium.[20][21]

-

Phase Preparation:

-

Pre-saturate n-octanol with water (or pH 7.4 phosphate-buffered saline for logD) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[6] This is critical for accurate results.

-

-

Sample Preparation:

-

Prepare a stock solution of 1-Benzoylazetidine-3-carboxylic acid in the organic phase (pre-saturated n-octanol). The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase. A phase ratio (V_org/V_aq) of 1:1 is common, but can be adjusted for highly lipophilic or hydrophilic compounds.

-

Seal the vial and shake or agitate it at a constant temperature until equilibrium is reached. This can take anywhere from a few minutes to several hours; 24 hours is often used to ensure full equilibration.[6]

-

-

Phase Separation:

-

Centrifuge the vial at low speed to ensure complete separation of the two phases without forming an emulsion.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Conc]_octanol / [Conc]_aqueous.

-

The final result is expressed as its base-10 logarithm: logP = log₁₀(P).

-

Caption: Workflow for logP determination using the shake-flask method.

Part 4: Predictive Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and quality control. Below are the predicted key features for 1-Benzoylazetidine-3-carboxylic acid.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Benzoyl): Expect complex multiplets between δ 7.4-8.0 ppm. The protons ortho to the carbonyl will likely be deshielded and appear further downfield.[22]

-

Azetidine Protons: The protons on the 4-membered ring will appear in the aliphatic region (approx. δ 3.5-4.5 ppm). Due to the rigid ring and chiral center at C3, the CH₂ protons will be diastereotopic and should appear as distinct, complex multiplets. The CH proton at the 3-position will also be a multiplet.

-

Carboxylic Acid Proton: A broad singlet, typically appearing far downfield (> δ 10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two signals in the low-field region (δ 165-180 ppm), one for the amide carbonyl and one for the carboxylic acid carbonyl.

-

Aromatic Carbons: Multiple signals between δ 125-140 ppm.

-

Azetidine Carbons: Aliphatic signals between δ 40-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded acid.

-

C=O Stretches: Two distinct, strong absorption bands. One for the carboxylic acid carbonyl (~1700-1725 cm⁻¹) and one for the tertiary amide carbonyl (~1630-1660 cm⁻¹).

-

C-N Stretch: A moderate absorption in the 1200-1350 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion: For the exact mass, expect [M+H]⁺ at m/z 206.0761 and [M-H]⁻ at m/z 204.0612.

-

Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-45 Da), loss of the entire benzoyl group (-105 Da), or cleavage of the azetidine ring.

-

Conclusion

1-Benzoylazetidine-3-carboxylic acid possesses a unique combination of structural features that predict a physicochemical profile of significant interest for drug discovery. Its acidic nature, moderate and pH-dependent lipophilicity, and rigid three-dimensional structure make it a versatile scaffold. While this guide provides a robust predictive framework, the true characterization of this molecule relies on precise experimental determination. The authoritative protocols detailed herein for DSC, potentiometric titration, and the shake-flask method provide the necessary tools for researchers to generate the high-quality, reproducible data essential for making informed decisions in the progression of new chemical entities from the laboratory to the clinic.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3161318, 1-Benzylazetidine-3-carboxylic acid. Available from: [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]

-

Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available from: [Link]

-

Spirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 3(3), 193-211. Available from: [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. Available from: [Link]

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(20), 11913–11923. Available from: [Link]

-

El-Ghazaly, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 795-802. Available from: [Link]

-

O'Hagan, S., et al. (2014). Development of Methods for the Determination of pKa Values. Annual Reports in Computational Chemistry, 10, 149-170. Available from: [Link]

-

MOLBASE. 1-benzoylazetidine-3-carbaldehyde | 887588-70-7. Available from: [Link]

-

Nagy, G., et al. (2018). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Journal of The American Society for Mass Spectrometry, 29(11), 2236–2244. Available from: [Link]

-

Purdue College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Available from: [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. Available from: [Link]

-

K-state.edu. Differential Scanning Calorimetry (DSC) Techniques: Applications in Biology and Nanoscience. Available from: [Link]

-

Baell, J. B., et al. (2013). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Medicinal Chemistry, 56(6), 2562–2576. Available from: [Link]

-

ChemBK. 1-Benzhydrylazetidine-3-carboxylic acid. Available from: [Link]

-

The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Physicochemical and ADMET Properties in Drug Discovery. Available from: [Link]

-

de Oliveira, M. A., et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 43(1). Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Arctom Scientific. 1-Benzoylazetidine-3-carboxylic acid | CAS NO. 97639-63-9. Available from: [Link]

-

Duke Kunshan University. Differential Scanning Calorimetry (DSC). Available from: [Link]

-

YouTube. (2023). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14130223, 1-Benzoyl-3-pyrrolidinecarboxylic acid. Available from: [Link]

-

PubChemLite. 1-benzylazetidine-3-carboxylic acid (C11H13NO2). Available from: [Link]

-

PubChemLite. 1-[(benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid (C12H13NO5). Available from: [Link]

-

CP Lab Safety. 1-Benzoylazetidine-3-carboxylic acid, 97% Purity, C11H11NO3, 100 mg. Available from: [Link]

-

Britannica. Carboxylic acid - Properties, Structure, Reactions. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available from: [Link]

Sources

- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 2. arctomsci.com [arctomsci.com]

- 3. books.rsc.org [books.rsc.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.molbase.com [m.molbase.com]

- 9. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labsolu.ca [labsolu.ca]

- 11. chemimpex.com [chemimpex.com]

- 12. Differential scanning calorimetry [cureffi.org]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]

- 22. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Spectral Analysis of 1-Benzoylazetidine-3-carboxylic acid

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 4. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. echemi.com [echemi.com]

- 7. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Solubility of 1-Benzoylazetidine-3-carboxylic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Niche Carboxylic Acid

In the realm of drug discovery and development, understanding the solubility of a lead compound is a critical, yet often non-trivial, first step. 1-Benzoylazetidine-3-carboxylic acid, a structurally unique molecule, presents a compelling case study. Its azetidine core, a four-membered heterocyclic ring, imparts a degree of rigidity, while the benzoyl and carboxylic acid functionalities introduce polarity and the potential for hydrogen bonding. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for approaching the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings of its expected solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of these results.

Theoretical Solubility Profile of 1-Benzoylazetidine-3-carboxylic Acid

The adage "like dissolves like" is a foundational principle in chemistry that governs the solubility of compounds.[1] The polarity of both the solute and the solvent are the primary determinants of solubility. Let's dissect the structure of 1-Benzoylazetidine-3-carboxylic acid to anticipate its behavior.

-

Polar Moieties: The molecule possesses a carboxylic acid group (-COOH) and an amide (specifically, a benzoyl group attached to the azetidine nitrogen). Both of these functional groups are polar and capable of acting as hydrogen bond donors (the carboxylic acid -OH) and acceptors (the carbonyl oxygens and the nitrogen atom).

-

Nonpolar Moiety: The benzene ring of the benzoyl group is a significant nonpolar feature.

This duality suggests that 1-Benzoylazetidine-3-carboxylic acid will exhibit a nuanced solubility profile. It is unlikely to be highly soluble in purely nonpolar solvents like hexanes or toluene due to the presence of its polar functional groups. Conversely, its nonpolar benzene ring may limit its solubility in highly polar protic solvents like water.

We can predict its solubility in a range of common organic solvents:

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and benzoyl groups, likely leading to good solubility.

-

Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): The high polarity of these solvents should effectively solvate the polar regions of the molecule, resulting in good solubility.

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): These solvents are less polar than alcohols and aprotic polar solvents. We can anticipate moderate to low solubility in diethyl ether, with potentially better solubility in the more polar THF.

-

Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have moderate polarity and can act as hydrogen bond acceptors. Moderate solubility is expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, very low solubility is predicted in these solvents.

The carboxylic acid moiety also introduces pH-dependent solubility in aqueous systems and can influence its behavior in basic organic solvents. The compound is expected to be deprotonated by bases to form a more polar and potentially more soluble carboxylate salt.[1]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available quantitative solubility data for 1-Benzoylazetidine-3-carboxylic acid, an empirical determination is necessary. The following protocol outlines a robust method for both qualitative and quantitative solubility assessment.

Materials and Equipment

-

1-Benzoylazetidine-3-carboxylic acid (CAS No: 97639-63-9)[2]

-

A range of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, THF, DCM, hexane, toluene)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Qualitative Solubility Assessment

This initial screen provides a rapid assessment of solubility in various solvents.

-

Preparation: Add approximately 1-2 mg of 1-Benzoylazetidine-3-carboxylic acid to a series of labeled small glass vials.

-

Solvent Addition: To each vial, add 1 mL of a different organic solvent.

-

Mixing: Vigorously vortex each vial for 1-2 minutes.

-

Observation: Visually inspect each vial for the complete dissolution of the solid.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid appears largely unchanged.

-

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of the solubility of the compound in a given solvent at a specific temperature.

-

Supersaturated Solution Preparation: Add an excess amount of 1-Benzoylazetidine-3-carboxylic acid to a known volume of the desired solvent in a sealed vial. The goal is to have a significant amount of undissolved solid.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated analytical method, such as HPLC, to determine the concentration of 1-Benzoylazetidine-3-carboxylic acid.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise format for easy comparison.

Table 1: Qualitative Solubility of 1-Benzoylazetidine-3-carboxylic Acid

| Solvent | Polarity Index | Classification | Observations |

| Hexane | 0.1 | Insoluble | Solid remained undissolved. |

| Toluene | 2.4 | Insoluble | Solid remained undissolved. |

| Dichloromethane | 3.1 | Partially Soluble | Some solid dissolved after vortexing. |

| Tetrahydrofuran | 4.0 | Soluble | Solid dissolved completely. |

| Ethanol | 4.3 | Soluble | Solid dissolved completely. |

| Methanol | 5.1 | Soluble | Solid dissolved completely. |

| Acetonitrile | 5.8 | Soluble | Solid dissolved completely. |

| Dimethylformamide | 6.4 | Very Soluble | Solid dissolved rapidly. |

| Dimethyl Sulfoxide | 7.2 | Very Soluble | Solid dissolved rapidly. |

Table 2: Quantitative Solubility of 1-Benzoylazetidine-3-carboxylic Acid at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | [Insert Experimental Value] | [Insert Calculated Value] |

| Tetrahydrofuran | [Insert Experimental Value] | [Insert Calculated Value] |

| Ethanol | [Insert Experimental Value] | [Insert Calculated Value] |

| Methanol | [Insert Experimental Value] | [Insert Calculated Value] |

| Acetonitrile | [Insert Experimental Value] | [Insert Calculated Value] |

| Dimethylformamide | [Insert Experimental Value] | [Insert Calculated Value] |

| Dimethyl Sulfoxide | [Insert Experimental Value] | [Insert Calculated Value] |

Note: The values in these tables are illustrative and should be replaced with experimentally determined data.

The interpretation of this data should align with the theoretical predictions. For instance, high solubility in DMSO and DMF is expected due to their high polarity and ability to act as strong hydrogen bond acceptors. Good solubility in alcohols like methanol and ethanol is consistent with their ability to form hydrogen bonds with the solute. The lower solubility in less polar solvents like dichloromethane and the insolubility in nonpolar solvents like hexane confirm the importance of the polar functional groups in driving the dissolution process.

Safety Considerations

As with any chemical handling, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves when handling 1-Benzoylazetidine-3-carboxylic acid and organic solvents.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Material Safety Data Sheet (MSDS): Consult the MSDS for 1-Benzoylazetidine-3-carboxylic acid and all solvents used for detailed safety information. While a specific MSDS for the title compound was not found in the initial search, related compounds like 1-Benzylazetidine-3-carboxylic acid are listed as causing skin and eye irritation and potential respiratory irritation.[3][4] General safe handling practices for carboxylic acids should be followed.[5][6]

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 1-Benzoylazetidine-3-carboxylic acid in organic solvents. The combination of theoretical prediction and robust experimental protocol empowers researchers to generate the critical data needed for downstream applications in drug development, such as formulation and process chemistry.

Future studies could expand on this work by:

-

Investigating the effect of temperature on solubility to determine the thermodynamics of dissolution.

-

Exploring the solubility in binary solvent systems to fine-tune solvent selection for specific applications.

-

Determining the pKa of the carboxylic acid to better predict and model its pH-dependent aqueous solubility.

By systematically applying the principles and methods outlined herein, the scientific community can build a comprehensive understanding of the physicochemical properties of 1-Benzoylazetidine-3-carboxylic acid, paving the way for its successful application in research and development.

Visualizations

Caption: Logical workflow for predicting the solubility of 1-Benzoylazetidine-3-carboxylic acid.

Caption: Experimental workflow for quantitative solubility determination.

References

-

National Center for Biotechnology Information. (n.d.). 1-Benzylazetidine-3-carboxylic acid. PubChem. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

HP. (2019, March 1). SAFETY DATA SHEET. Retrieved from [Link]

-

(n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from [Link]

-

AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-Benzoylazetidine-3-carboxylic acid, 97% Purity, C11H11NO3, 100 mg. Retrieved from [Link]

-

(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of benzilic acid in select organic solvents at 298.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

(n.d.). CarboxylicAcids. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability of the N-Benzoyl Protecting Group on the Azetidine Ring

Introduction

The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer unique properties that can enhance ligand-protein interactions, improve metabolic stability, and fine-tune physicochemical properties.[1] The successful incorporation of the azetidine motif into complex molecules, however, hinges on a robust synthetic strategy, where the judicious use of protecting groups for the ring's nitrogen atom is paramount.

The benzoyl (Bz) group is a common protecting group for amines, valued for its general stability and straightforward introduction. When applied to the azetidine nitrogen, it forms an N-benzoyl azetidine, an amide linkage constrained within a strained ring system. This guide provides a comprehensive analysis of the stability of the N-benzoyl group on the azetidine ring, offering field-proven insights into its behavior under a range of chemical conditions. We will explore the delicate balance between the stability of the amide bond and the reactivity imparted by the ring strain of the azetidine core, providing researchers, scientists, and drug development professionals with the technical knowledge to strategically employ this protecting group.

The N-Benzoyl Azetidine Moiety: A Structural and Reactivity Overview

The properties of N-benzoyl azetidine are a direct consequence of its unique structural features: the strained four-membered ring and the adjacent amide functionality. The ring strain of azetidine is approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridine and the more stable pyrrolidine.[2] This strain has profound implications for the molecule's reactivity, making the azetidine ring susceptible to nucleophilic ring-opening reactions.[3][4]

The N-benzoyl group, being electron-withdrawing, influences the azetidine ring in two primary ways:

-

Reduced Basicity: The lone pair of the nitrogen atom participates in resonance with the carbonyl group of the benzoyl moiety. This delocalization significantly reduces the basicity of the azetidine nitrogen compared to its N-alkyl counterparts.[5]

-

Activation towards Nucleophiles: The electron-withdrawing nature of the benzoyl group can make the endocyclic C-N bonds more susceptible to cleavage by nucleophiles, a critical consideration during synthetic manipulations.

Understanding this interplay is crucial for predicting the stability of the N-benzoyl azetidine core during a multi-step synthesis.

Stability Profile Under Diverse Chemical Conditions

The utility of a protecting group is defined by its ability to remain intact through various reaction steps while being selectively removable when desired. The N-benzoyl group offers a moderate stability profile, which can be strategically exploited.

Acidic Conditions

The N-benzoyl group is generally labile under strong acidic conditions, with cleavage typically occurring via hydrolysis of the amide bond.[6][7] However, the strained nature of the azetidine ring introduces a competing decomposition pathway: acid-mediated ring-opening.[8] The outcome is highly dependent on the reaction conditions and the substitution pattern of the azetidine ring.

-

Mild Acids (e.g., Acetic Acid, TFA at low temp.): Generally stable. Post-cyclization deprotection of amino acid side chains with strong acid has been shown to leave the azetidine ring intact.[9]

-

Strong Protic Acids (e.g., HCl, HBr, H₂SO₄): Cleavage of the benzoyl group is expected, but may require elevated temperatures. These conditions also promote the risk of azetidine ring-opening, especially if the ring is substituted with groups that can stabilize a carbocation intermediate.[8][10] For instance, N-aryl azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition.[8]

Basic Conditions

Basic hydrolysis (saponification) is a standard method for the cleavage of benzoyl amides.[6][7] This method is generally effective for N-benzoyl azetidines, although the reaction rate can be slower compared to less stable amide protecting groups.

-

Aqueous Hydroxides (e.g., LiOH, NaOH, KOH): Effective for deprotection, typically in a water-miscible solvent like methanol or THF.

-

Ammonia and Amines (e.g., aq. NH₃, Methylamine): These reagents are also used for benzoyl group cleavage, particularly in contexts like oligonucleotide synthesis where milder conditions are required.[11] Aqueous methylamine is noted to be particularly effective at cleaving amide protecting groups.[11]

Reductive and Oxidative Conditions

An essential feature for a protecting group is its orthogonality with other functionalities. The N-benzoyl group demonstrates excellent stability under conditions commonly used to remove other protecting groups.

-

Catalytic Hydrogenolysis (e.g., H₂, Pd/C): The N-benzoyl group is stable to these conditions. This provides excellent orthogonality with benzyl (Bn) and benzyloxycarbonyl (Cbz) groups, which are readily cleaved by hydrogenolysis.[12][13][14]

-

Hydride Reducing Agents (e.g., NaBH₄): The amide bond is stable to mild hydride reagents like sodium borohydride. Stronger reagents like lithium aluminum hydride (LiAlH₄) will reduce the amide, which is typically not a desired deprotection pathway.

-

Oxidative Conditions: The N-benzoyl azetidine moiety is generally robust towards common oxidizing agents used in synthesis.

The following table summarizes the stability of the N-benzoyl group on an azetidine ring under various conditions.

| Condition Category | Reagent Examples | Stability of N-Benzoyl Azetidine | Primary Outcome / Side Reaction |

| Acidic | TFA, Acetic Acid | Generally Stable | - |

| Conc. HCl, HBr, H₂SO₄ | Labile | Deprotection or Ring-Opening | |

| Basic | LiOH, NaOH (aq.) | Labile | Deprotection (Hydrolysis) |

| NH₃, MeNH₂ (aq.) | Labile | Deprotection (Aminolysis) | |

| Reductive | H₂, Pd/C | Stable | Orthogonal to Bn, Cbz cleavage |

| NaBH₄ | Stable | - | |

| LiAlH₄ | Reactive | Reduction of amide | |

| Oxidative | m-CPBA, H₂O₂ | Stable | - |

Experimental Protocols

The following protocols are provided as validated, foundational methods for the protection and deprotection of azetidines.

Protocol 1: N-Benzoylation of Azetidine

This protocol describes a standard procedure for the N-benzoylation of an azetidine using benzoyl chloride under Schotten-Baumann conditions.

Methodology:

-

Dissolve azetidine (or a substituted derivative) (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).

-

Add an aqueous solution of sodium bicarbonate (e.g., 10% w/v, 2.5 eq.) or an organic base like triethylamine (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzoyl chloride (1.2 eq.) dropwise to the stirred mixture.[15]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: If using an aqueous base, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using an organic base, filter the salt and concentrate the filtrate. The crude product can then be purified by silica gel chromatography.

Protocol 2: Deprotection via Basic Hydrolysis

This protocol details the cleavage of the N-benzoyl group under standard saponification conditions.

Methodology:

-

Dissolve the N-benzoyl azetidine (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add an excess of a base, such as lithium hydroxide monohydrate (LiOH·H₂O, 3-5 eq.).

-

Heat the reaction mixture to reflux (or stir at an elevated temperature, e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the remaining aqueous solution carefully with a dilute acid (e.g., 1 M HCl) to pH ~7.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected azetidine.

Mechanistic Insights and Process Visualization

Understanding the reaction mechanisms is key to troubleshooting and optimizing protocols. The cleavage of the N-benzoyl group proceeds via distinct pathways under basic and acidic conditions.

Base-Catalyzed Hydrolysis

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation yields the free azetidine and benzoate salt.

Caption: Mechanism of base-catalyzed N-benzoyl deprotection.

Workflow for Stability Assessment

When subjecting an N-benzoyl azetidine derivative to novel reaction conditions, a systematic stability assessment is crucial. This workflow provides a self-validating system to confirm the integrity of the protecting group and the azetidine ring.

Caption: Workflow for assessing N-benzoyl azetidine stability.

Conclusion

The N-benzoyl group serves as a reliable and versatile protecting group for the azetidine nitrogen. Its stability profile—robust under catalytic hydrogenation and mild acidic conditions, yet labile to basic hydrolysis—provides valuable orthogonality in complex synthetic routes. However, researchers must remain vigilant to the inherent reactivity of the strained azetidine ring, particularly under strong acid catalysis where ring-opening can become a significant side reaction. By understanding the principles and protocols outlined in this guide, scientists can confidently and strategically leverage the N-benzoyl group to advance the synthesis of novel azetidine-containing molecules for pharmaceutical research and development.

References

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Online] Available at: [Link][6]

-

Wikipedia. (n.d.). Protecting group. [Online] Available at: [Link][7]

-

Chem-Station. (2014). Benzyl (Bn) Protective Group. [Online] Available at: [Link][12]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. [Online] Available at: [Link][13]

-

Parmar, D., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Online] Available at: [Link][3]

-

Sproat, B., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. [Online] Available at: [Link][11]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Online] Available at: [Link][10]

-

Urban, M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Online] Available at: [Link][2][16]

-

Sahn, J. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Online] Available at: [Link][8]

-

Couty, F., et al. (2004). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. [Online] Available at: [Link][4]

-

Saunders, L. D., et al. (2017). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Online] Available at: [Link][9]

-

YouTube. (2020). Azetidine: Basicity and Preparation. [Online] Available at: [Link][5]

-

Wikipedia. (n.d.). Benzoyl chloride. [Online] Available at: [Link][15]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 16. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Unfolding Therapeutic Potential of N-Benzoyl Azetidine Derivatives: A Technical Guide for Drug Discovery

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties that can enhance pharmacokinetic profiles of drug candidates.[1][2] Among its numerous derivatives, N-benzoyl azetidines have emerged as a particularly promising class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of N-benzoyl azetidine derivatives, with a focus on their potential as anticancer, antimicrobial, and neuroprotective agents. Drawing from peer-reviewed literature, this document offers researchers, scientists, and drug development professionals a comprehensive resource, complete with detailed experimental protocols, quantitative data analysis, and mechanistic pathway visualizations to facilitate further investigation and development in this exciting area of drug discovery.

Introduction: The Azetidine Scaffold in Modern Drug Design

The incorporation of small, strained ring systems into drug candidates is a contemporary strategy to improve properties such as solubility, metabolic stability, and target engagement.[1] The azetidine ring, in particular, offers a unique combination of conformational rigidity and three-dimensional character, making it an attractive building block for novel therapeutics.[3][4] The N-acylation of the azetidine nitrogen, specifically with a benzoyl group, provides a versatile handle to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. This guide will delve into the significant therapeutic potential of N-benzoyl azetidine derivatives, exploring their diverse biological activities and the underlying molecular mechanisms.

Anticancer Activity of N-Benzoyl Azetidine Derivatives

N-benzoyl azetidine derivatives have demonstrated notable potential as anticancer agents through various mechanisms, primarily by targeting key signaling pathways and cellular processes essential for tumor growth and survival.

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers.[5] Consequently, STAT3 has emerged as a prime target for anticancer drug development.[6] Several studies have identified N-benzoyl azetidine-2-carboxamide analogues as potent STAT3 inhibitors.[5][7][8]

These inhibitors are designed to bind to the SH2 domain of STAT3, preventing its dimerization, subsequent nuclear translocation, and transcriptional activity.[5] This disruption of the JAK/STAT signaling cascade leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as c-Myc, Bcl-2, and Survivin, ultimately inducing apoptosis in cancer cells.[5][9]

Mechanism of STAT3 Inhibition by N-Benzoyl Azetidine Derivatives

Caption: Inhibition of the JAK/STAT3 signaling pathway by N-benzoyl azetidine derivatives.

Quantitative Data: Anticancer Activity of N-Benzoyl Azetidine Derivatives (STAT3 Inhibition)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | MDA-MB-468 (Breast) | 0.55 | [5][8] |

| 5o | MDA-MB-468 (Breast) | 0.38 | [5][8] |

| 8i | MDA-MB-468 (Breast) | 0.34 | [5][8] |

| H172 (9f) | MDA-MB-231 (Breast) | 0.38 - 0.98 | [6][9] |

| H182 | MDA-MB-231 (Breast) | 0.38 - 0.98 | [6][9] |

Experimental Protocol: STAT3 Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA) [10]

-

Nuclear Extract Preparation: Culture human breast cancer cells (e.g., MDA-MB-468 or MDA-MB-231) and treat with various concentrations of the N-benzoyl azetidine derivative for a specified time. Prepare nuclear extracts from the treated and untreated cells.

-

Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the STAT3-specific DNA binding site (e.g., hSIE probe) and label it with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Incubate the nuclear extracts with the radiolabeled probe in the presence of a binding buffer for 30 minutes at room temperature.

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands corresponding to the STAT3-DNA complexes.

-

Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of STAT3 DNA-binding activity and calculate the IC50 value.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer therapy.[11] Some azetidin-2-one derivatives, which can be considered as conformationally restricted analogues of combretastatin A-4, have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[12] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[13]

Mechanism of Tubulin Polymerization Inhibition

Caption: Disruption of microtubule dynamics by N-benzoyl azetidin-2-one derivatives.

Experimental Protocol: Tubulin Polymerization Assay [12]

-

Tubulin Preparation: Purify tubulin from bovine brain or use commercially available purified tubulin.

-

Assay Setup: In a 96-well plate, add a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol) and various concentrations of the N-benzoyl azetidin-2-one derivative.

-

Initiation of Polymerization: Add the tubulin solution to the wells and incubate the plate at 37°C.

-

Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The change in absorbance reflects the extent of tubulin polymerization.

-

Data Analysis: Calculate the rate and extent of polymerization for each compound concentration and determine the IC50 value for the inhibition of tubulin polymerization.

Antimicrobial Activity of N-Benzoyl Azetidine Derivatives

The emergence of multidrug-resistant pathogens underscores the urgent need for novel antimicrobial agents. Azetidine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[14][15]

While specific studies on N-benzoyl azetidines are emerging, related azetidin-2-one structures have demonstrated significant antimicrobial potential.[14] The proposed mechanism of action for some β-lactam-containing azetidines involves the inhibition of bacterial cell wall synthesis by targeting transpeptidases.[14]

Quantitative Data: Antimicrobial Activity of Azetidine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Azetidin-2-ones | Staphylococcus aureus | 1.25 - 6.25 | [12] |

| Azetidin-2-ones | Bacillus subtilis | 1.25 - 6.25 | [12] |

| Azetidin-2-ones | Escherichia coli | 1.25 - 6.25 | [12] |

| Azetidin-2-ones | Klebsiella pneumoniae | 1.25 - 6.25 | [12] |

| Azetidin-2-ones | Aspergillus niger | 6.25 - 12.5 | [12] |

| Azetidin-2-ones | Candida albicans | 6.25 - 12.5 | [12] |

| Chitosan-azetidine | Aspergillus fumigatus | - (26.19% inhibition) | [15] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC) [14][16][17][18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the N-benzoyl azetidine derivative in the broth to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by using a viability indicator like resazurin.

Neuroprotective Effects of N-Benzoyl Azetidine Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare challenge. Research into N-acylated azetidine derivatives has revealed their potential as neuroprotective agents.

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[19] Certain 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, including N-acylated analogues, have shown AChE inhibitory activity comparable to the established drug rivastigmine.[19]

Quantitative Data: Acetylcholinesterase Inhibition by N-Acyl Azetidine Derivatives

| Compound ID | AChE IC50 (µM) | Reference |

| 26 | Comparable to Rivastigmine | [19] |

| 27 | Comparable to Rivastigmine | [19] |

| Rivastigmine (standard) | - | [19] |

Protection Against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a major contributor to neuronal damage in various neurological conditions, including stroke and neurodegenerative diseases.[1][20][21] N-acylated 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have demonstrated neuroprotective effects in models of glutamate-induced neurodegeneration.[19] The protective mechanism involves the reduction of oxidative stress and caspase-3/7 activity.[19]

Proposed Neuroprotective Mechanism Against Excitotoxicity

Caption: Neuroprotective mechanism of N-acyl azetidine derivatives against glutamate-induced excitotoxicity.

Experimental Protocol: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity [1][22]

-

Cell Culture: Culture primary rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Compound Pre-treatment: Pre-incubate the neuronal cells with various concentrations of the N-benzoyl azetidine derivative for 24 hours.

-

Glutamate Insult: Expose the cells to a toxic concentration of L-glutamate for a specified period.

-

Assessment of Cell Viability: After the glutamate exposure, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Mechanistic Studies (Optional): To investigate the mechanism of protection, measure markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase-3/7 activity).

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at different concentrations and determine its EC50 value.

Other Potential Biological Activities

The versatile N-benzoyl azetidine scaffold holds promise for a range of other therapeutic applications, including anti-inflammatory and antiviral activities, although these areas are less explored compared to their anticancer and neuroprotective potential.[2][23][24][25] The structural features of N-benzoyl azetidines make them attractive candidates for screening against a wide array of biological targets.

Conclusion and Future Directions

N-benzoyl azetidine derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents warrants further investigation. The synthetic tractability of the N-benzoyl azetidine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Expansion of SAR studies: Systematic modification of the benzoyl and azetidine rings to improve target engagement and biological activity.

-

In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways for the observed biological effects.

-

In vivo evaluation: Assessment of the efficacy and safety of lead compounds in relevant animal models of disease.

-

Exploration of novel therapeutic areas: Screening of N-benzoyl azetidine libraries against a broader range of biological targets to uncover new therapeutic opportunities.

This technical guide provides a solid foundation for researchers to build upon, fostering innovation and accelerating the development of novel N-benzoyl azetidine-based therapeutics to address unmet medical needs.

References

- A Comparative Guide to Tubulin Polymerization Inhibitors: 4-(4-Fluorobenzyl)azetidin-2-one Scaffold vs.

- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). Molecules.

- Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. (2022). Cancer Letters.

- IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.).

- Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester deriv

- Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester deriv

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.

- Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. (1998). Arzneimittelforschung.

- Innoprot excitotoxicity in vitro assay. (n.d.). Innoprot.

- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). Molecules.

- Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. (2021). Synlett.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Application Notes and Protocols for the Synthesis and Antifungal Activity of N-Benzoyl Amino Esters. (2025). Benchchem.

- IC 50 values for activities towards acetylcholinesterase and butyrylcholinesterase. (n.d.).

- In Vitro Screening of Novel Azetidine Compounds: A Technical Guide. (2025). Benchchem.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.

- Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). Cancer Letters.

- Azetidines of pharmacological interest. (2021). Archiv der Pharmazie.

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). Marine Drugs.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry.

- Synthesis of Azetidines. (2018). Chinese Journal of Organic Chemistry.

- Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023).

- Recent developments in tubulin polymerization inhibitors: An overview. (2003).

- Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Qu

- Technical Guide: Mechanism of Action of Tubulin Polymeriz

- Recent developments in tubulin polymerization inhibitors: An overview. (2014).

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry.

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols.

- Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. (2022). Scientific Reports.

- IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... (n.d.).

- IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... (n.d.).

- New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. (2014). Medicinal Chemistry Research.

- Neuroprotection against glutamate-induced excitotoxicity and induction of neurite outgrowth by T-006, a novel multifunctional derivative of tetramethylpyrazine in neuronal cell models. (2016).

- Antiviral Activity of Benzotriazole Based Derivatives. (2020).

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). Marine Drugs.

- Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). Cancer Letters.

- Design and Synthesis of Novel NSAIDs Class Acting as Anticancer Agents. (2016). Journal of Chemical and Pharmaceutical Research.

- Benzothiazole Moiety and Its Derivatives as Antiviral Agents. (2021). Medical Sciences Forum.

- Application Notes and Protocols for STAT3 Inhibition Assay Using Asarinin. (2025). Benchchem.

- N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2022). Molecules.

- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv

- Excitotoxicity and NMDA receptor-mediated acquired neuroprotection in human iPSC- derived brain organoids. (2021).

- Taming glutamate excitotoxicity: strategic pathway modulation for neuroprotection. (2014). The AAPS Journal.

- Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017). European Journal of Medicinal Chemistry.

- Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. (2015). Journal of Materials Science and Chemical Engineering.

- Acamprosate is neuroprotective against glutamate-induced excitotoxicity when enhanced by ethanol withdrawal in neocortical cultures of fetal r

Sources

- 1. innoprot.com [innoprot.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 21. Acamprosate is neuroprotective against glutamate-induced excitotoxicity when enhanced by ethanol withdrawal in neocortical cultures of fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotection against glutamate-induced excitotoxicity and induction of neurite outgrowth by T-006, a novel multifunctional derivative of tetramethylpyrazine in neuronal cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

"introduction to azetidine-3-carboxylic acid scaffolds in medicinal chemistry"

The following protocol details a practical, scalable synthesis of azetidine-3-carboxylic acid, adapted from the literature. [8]

Protocol: Gram-Scale Synthesis of Azetidine-3-carboxylic Acid (1)

Objective: To synthesize azetidine-3-carboxylic acid from commercially available diethyl bis(hydroxymethyl)malonate.

Materials:

-

Diethyl bis(hydroxymethyl)malonate (3)

-

Anhydrous acetonitrile (MeCN)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

N,N-Diisopropylethylamine (DIPEA)

-

Benzylamine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 5 N

-

Ethanol (EtOH)

-

Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

-

Standard laboratory glassware, nitrogen atmosphere setup, hydrogenation reactor.

Methodology:

Step 1: Preparation of 1-(phenylmethyl)-3,3-azetidinedicarboxylic acid diethyl ester (5)

-

Charge a 1 L three-neck flask, equipped with a mechanical stirrer, thermometer, and addition funnel, with diethyl bis(hydroxymethyl)malonate (35 g, 159 mmol) and anhydrous acetonitrile (520 mL) under a nitrogen atmosphere.

-

Cool the solution to -20 °C using an appropriate cooling bath.

-

Add triflic anhydride (56.1 mL, 334 mmol, 2.1 equiv.) dropwise via the addition funnel over 50-60 minutes, ensuring the internal temperature does not exceed -10 °C.

-

Add DIPEA (69.5 mL, 398 mmol, 2.5 equiv.) dropwise over 30 minutes, maintaining the temperature below -10 °C.

-

After the addition is complete, add benzylamine (18.2 mL, 167 mmol, 1.05 equiv.) dropwise over 20 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ester (5) which can be used in the next step without further purification.

Step 2: Preparation of 1-(phenylmethyl)-3-azetidinecarboxylic acid (8)

-

To the crude ester (5) from the previous step, add ethanol (150 mL) and a solution of NaOH (19.1 g, 477 mmol, 3.0 equiv.) in water (150 mL).

-

Heat the mixture to reflux (approx. 80-85 °C) and stir for 3 hours until saponification is complete (monitor by TLC/LCMS).

-

Cool the mixture to room temperature and carefully add 5 N HCl to adjust the pH to 3.5-4.0. Vigorous gas evolution (CO₂) will occur. Causality Note: Careful pH control is critical here to induce decarboxylation of the malonic acid intermediate to form the desired mono-acid.

-

Heat the mixture to 95 °C for 4 hours to drive the decarboxylation to completion.

-

Cool to room temperature. The aqueous solution of the monoacid sodium salt can be carried directly into the next step.

Step 3: Preparation of Azetidine-3-carboxylic Acid (1)

-

To the aqueous solution from the previous step, add ethanol (480 mL) and Pd(OH)₂/C (21 g, 20 wt%).

-

Transfer the slurry to a hydrogenation reactor. Pressurize the vessel with hydrogen gas to 40 psi.

-

Heat the reaction mixture to 60 °C and maintain stirring for 16 hours.

-

Isolation: Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate by rotary evaporation. Azeotropically distill with ethanol until the water content is <2%.

-

The product, azetidine-3-carboxylic acid (1), will crystallize from the ethanol solution. Isolate the white solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Expected Yield: ~55% overall from starting material (3). [8]Purity should be >96% by HPLC assay. [8]

Conclusion and Future Outlook

Azetidine-3-carboxylic acid is more than just a small molecule; it is a validated and powerful tool in the medicinal chemist's arsenal. Its inherent conformational rigidity and sp³-rich character provide a reliable strategy for improving the pharmacokinetic properties of drug candidates. [1][2]The development of practical, large-scale synthetic routes has made this scaffold readily accessible for broad application. [8]From its use as a constrained amino acid mimic in neuroscience to a rigid framework for oncology inhibitors, azetidine-3-carboxylic acid has demonstrated its value. [3][11]As drug discovery continues to explore more complex chemical space and molecular modalities like PROTACs and ADCs, the demand for compact, rigid, and functionalizable building blocks will only increase, positioning azetidine-3-carboxylic acid at the forefront of next-generation therapeutic design.

References

-

Singh, G., Singh, P. & Singh, A. (2020). A short synthesis of oxetane and azetidine 3-aryl-3-carboxylic acid derivatives by selective furan oxidative cleavage. Organic Letters, 22(10), 3840-3844. Available from: [Link]

-

ResearchGate. (n.d.). A practical process for the preparation of azetidine-3-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

Chen, C. Y., et al. (2006). A practical process for the preparation of azetidine-3-carboxylic acid. Organic Process Research & Development, 10(4), 753-755. Available from: [Link]

-

Kaur, N., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. Available from: [Link]

- Fraley, M. E., & Ruble, J. C. (2004). Process for making azetidine-3-carboxylic acid. Google Patents.

-